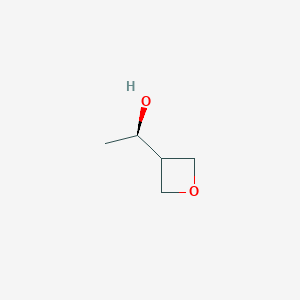amine hydrobromide CAS No. 1609407-00-2](/img/structure/B6351887.png)
[2-(4-Chlorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)ethylamine hydrobromide: is an organic compound with the molecular formula C15H15ClN2O2·HBr It is a derivative of benzylamine, featuring both a chlorophenyl and a nitrobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)ethylamine hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenylethylamine and 4-nitrobenzyl bromide.
Reaction: The 4-chlorophenylethylamine is reacted with 4-nitrobenzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the hydrobromide salt.
Industrial Production Methods: Industrial production of 2-(4-Chlorophenyl)ethylamine hydrobromide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to mix and react the starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Purification: Using industrial-scale purification techniques such as large-scale recrystallization or industrial chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Used in studies involving enzyme inhibition and receptor binding.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)ethylamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of both chlorophenyl and nitrobenzyl groups enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
[2-(4-Chlorophenyl)ethyl]amine: Lacks the nitrobenzyl group, resulting in different chemical properties and reactivity.
[4-Nitrobenzyl]amine: Lacks the chlorophenyl group, affecting its binding affinity and specificity.
2-(4-Chlorophenyl)ethylamine:
Uniqueness:
Structural Features: The combination of chlorophenyl and nitrobenzyl groups provides unique chemical properties.
Reactivity: The presence of both electron-withdrawing and electron-donating groups influences its reactivity in various chemical reactions.
Applications: Its unique structure makes it suitable for diverse applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2.BrH/c16-14-5-1-12(2-6-14)9-10-17-11-13-3-7-15(8-4-13)18(19)20;/h1-8,17H,9-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOUCFAGTNLZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(C=C2)[N+](=O)[O-])Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate](/img/structure/B6351812.png)




![[(3-phenyl-5-isoxazolyl)methyl]amine ethanedioate hydrate](/img/structure/B6351851.png)


![[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate](/img/structure/B6351867.png)



![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide](/img/structure/B6351900.png)
